molecular formula C8H11N3O B1450787 5-Allyl-2-amino-6-methylpyrimidin-4-ol CAS No. 6957-86-4

5-Allyl-2-amino-6-methylpyrimidin-4-ol

Cat. No. B1450787
CAS RN: 6957-86-4
M. Wt: 165.19 g/mol
InChI Key: GHNPMIYKCHMCDS-UHFFFAOYSA-N
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Description

5-Allyl-2-amino-6-methylpyrimidin-4-ol, also known as 5-allyl-2-amino-6-methyl-4 (3H)-pyrimidinone, is a chemical compound with the molecular formula C8H11N3O and a molecular weight of 165.19 . Its IUPAC name is 5-allyl-2-amino-6-methyl-4 (3H)-pyrimidinone .


Molecular Structure Analysis

The molecular structure of 5-Allyl-2-amino-6-methylpyrimidin-4-ol consists of a pyrimidinone ring substituted with an allyl group at the 5-position, an amino group at the 2-position, and a methyl group at the 6-position . The InChI code for this compound is 1S/C8H11N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h3H,1,4H2,2H3,(H3,9,10,11,12) .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing derivatives of 5-Allyl-2-amino-6-methylpyrimidin-4-ol, demonstrating their potential for various applications. For instance, the synthesis of arylsulfonylated 2-amino-6-methylpyrimidin derivatives has been reported, where X-ray diffraction confirmed the structures of the compounds. These studies highlight the importance of non-covalent interactions in determining the structural stability of these compounds, as well as their reactivity and stability properties (Ali et al., 2021). Additionally, the synthesis and halocyclization of 5-Allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones were explored, leading to derivatives with potential for further chemical transformations (Petrova et al., 2020).

Quantum Chemical Insights and Reactivity

Theoretical studies on 2-amino-6-methylpyrimidin derivatives have provided insights into their electronic structure and properties. Frontier Molecular Orbital (FMO) analysis and Natural Bond Order (NBO) studies have been conducted to understand the electronic configurations that influence the stability and reactivity of these compounds. Such theoretical insights are crucial for designing compounds with desired chemical properties (Ali et al., 2021).

properties

IUPAC Name

2-amino-4-methyl-5-prop-2-enyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h3H,1,4H2,2H3,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNPMIYKCHMCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289902
Record name 2-Amino-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Allyl-2-amino-6-methylpyrimidin-4-ol

CAS RN

6957-86-4
Record name 2-Amino-6-methyl-5-(2-propen-1-yl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
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Record name NSC 212102
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Record name 6957-86-4
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Record name 6957-86-4
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Record name 2-Amino-6-methyl-5-(prop-2-en-1-yl)pyrimidin-4(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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